2-Ethoxy-5-methylbenzene-1-sulfonyl chloride
CAS No.: 187471-28-9
Cat. No.: VC21257904
Molecular Formula: C9H11ClO3S
Molecular Weight: 234.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 187471-28-9 |
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Molecular Formula | C9H11ClO3S |
Molecular Weight | 234.7 g/mol |
IUPAC Name | 2-ethoxy-5-methylbenzenesulfonyl chloride |
Standard InChI | InChI=1S/C9H11ClO3S/c1-3-13-8-5-4-7(2)6-9(8)14(10,11)12/h4-6H,3H2,1-2H3 |
Standard InChI Key | UXIMQTGBQKUZAN-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)C)S(=O)(=O)Cl |
Canonical SMILES | CCOC1=C(C=C(C=C1)C)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structure
2-Ethoxy-5-methylbenzene-1-sulfonyl chloride, also known as 4-Ethoxy-2-methylbenzene-1-sulfonyl chloride, is an aromatic compound containing a sulfonyl chloride functional group attached to a substituted benzene ring. The compound is cataloged under the Chemical Abstracts Service (CAS) number 187471-28-9, which enables researchers to identify it in various chemical databases.
Structural Composition
The molecular structure of 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride features:
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A benzene ring as the core structure
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An ethoxy group (-OCH₂CH₃) at position 2
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A methyl group (-CH₃) at position 5
Physical Properties
2-Ethoxy-5-methylbenzene-1-sulfonyl chloride possesses several distinct physical properties that determine its behavior in chemical reactions and influence its handling and storage requirements.
Key Physical Parameters
The following table summarizes the essential physical properties of 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride, as determined through various estimation methods:
Property | Value | Estimation Method |
---|---|---|
Boiling Point | 294.68°C | EPA T.E.S.T. |
Boiling Point | 332.41°C | EPI Suite |
Melting Point | 103.24°C | EPI Suite |
Density | 1.27 g/cm³ | EPA T.E.S.T. |
Flash Point | 184.46°C | EPA T.E.S.T. |
Water Solubility | 1772.96 mg/L | EPA T.E.S.T. |
Water Solubility | 1425.8 mg/L | EPI Suite |
These properties indicate that the compound has a relatively high thermal stability (high boiling and flash points) and moderate water solubility for an organic compound .
Chemical Classification and Reactivity
2-Ethoxy-5-methylbenzene-1-sulfonyl chloride belongs to the class of sulfonyl chlorides, a group characterized by the presence of a sulfonyl group (-SO₂-) attached to a chlorine atom.
Functional Group Characteristics
The sulfonyl chloride functional group (-SO₂Cl) is highly reactive due to the electrophilic nature of the sulfur atom. This reactivity forms the basis for many of the compound's applications in synthetic chemistry.
Reaction Mechanisms
The mechanism of action for 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride involves the formation of a highly reactive sulfonyl intermediate. The electrophilic nature of the sulfur atom makes it susceptible to nucleophilic attack, facilitating the formation of covalent bonds with various nucleophiles such as:
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Amines (forming sulfonamides)
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Alcohols (forming sulfonic esters)
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Water (forming sulfonic acids)
Synthesis Methods
The synthesis of 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride typically follows established procedures for the preparation of aromatic sulfonyl chlorides.
Standard Synthetic Route
The primary method for synthesizing 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride involves the sulfonylation of 2-Ethoxy-5-methylbenzene using chlorosulfonic acid or sulfuryl chloride as sulfonating agents. This process entails:
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Preparation of the starting material (2-Ethoxy-5-methylbenzene)
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Addition of the sulfonating agent under controlled conditions
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Maintenance of anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group
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Isolation and purification of the final product
Reaction Conditions
The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride functional group, which is highly sensitive to moisture. Temperature control is also essential to prevent side reactions and ensure optimal yield.
Applications in Organic Synthesis
2-Ethoxy-5-methylbenzene-1-sulfonyl chloride serves as a versatile intermediate in various organic synthesis processes due to its reactive sulfonyl chloride group.
Key Synthetic Applications
The compound finds applications in numerous synthetic pathways, particularly in:
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The synthesis of sulfonamides through reaction with amines, which are important in pharmaceutical development
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The preparation of sulfonic esters through reaction with alcohols
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The formation of sulfonic acids through controlled hydrolysis
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Modification of biomolecules and other organic compounds through covalent bond formation
Research and Industrial Utilization
2-Ethoxy-5-methylbenzene-1-sulfonyl chloride is utilized in both academic research and industrial applications. Its reactivity makes it valuable in the development of:
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Pharmaceutical intermediates
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Specialty chemicals
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Research compounds for studying chemical reactivity
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Building blocks for complex molecular structures
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